4-Isopropyloxazolidine-2,5-dione

Descripción

The exact mass of the compound 4-Isopropyloxazolidine-2,5-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524104. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Isopropyloxazolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropyloxazolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

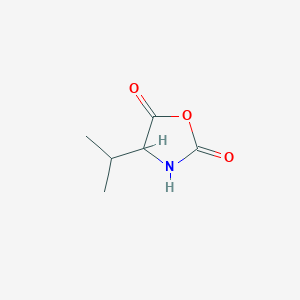

Structure

3D Structure

Propiedades

IUPAC Name |

4-propan-2-yl-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-3(2)4-5(8)10-6(9)7-4/h3-4H,1-2H3,(H,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCNNYXFGGTEMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937370 | |

| Record name | 2-Hydroxy-4-(propan-2-yl)-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24601-74-9, 2816-12-8, 1676-85-3 | |

| Record name | Valine N-carboxyanhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24601-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Valine N-carboxy anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2816-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Carboxyvaline anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001676853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropyloxazolidine-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002816128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4-(propan-2-yl)-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropyloxazolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Whitepaper: 4-Isopropyloxazolidine-2,5-dione (Valine-NCA)

[1]

Executive Summary

4-Isopropyloxazolidine-2,5-dione, commonly known as Valine N-carboxyanhydride (Val-NCA) , is the critical heterocyclic intermediate used to synthesize poly(L-valine) and valine-rich polypeptide blocks via Ring-Opening Polymerization (ROP).[1] As a highly reactive amino acid derivative, it serves as the fundamental building block for constructing amphiphilic block copolypeptides used in advanced drug delivery systems, tissue engineering scaffolds, and biomimetic mineralization.

This guide details the physicochemical properties, rigorous synthesis protocols, and polymerization mechanisms of Val-NCA, providing researchers with the actionable data required for high-fidelity polypeptide engineering.

Chemical Identity & Physicochemical Properties[1][2][3]

Val-NCA is a five-membered heterocycle formed by the phosgenation of L-valine.[1] Its reactivity is driven by the ring strain and the high susceptibility of the carbonyls to nucleophilic attack.

Structural Specifications

| Property | Specification |

| IUPAC Name | (4S)-4-propan-2-yl-1,3-oxazolidine-2,5-dione |

| Common Name | L-Valine N-carboxyanhydride (L-Val-NCA) |

| CAS Number | 24601-74-9 (L-isomer); 43089-05-0 (R-isomer) |

| Molecular Formula | C₆H₉NO₃ |

| Molecular Weight | 143.14 g/mol |

| Chirality | L-isomer (S-configuration) is the standard for bioactive polypeptides.[1] |

Physical Properties

| Parameter | Value | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic.[1] |

| Melting Point | 74–76 °C | Sharp melting point indicates high purity; broad range implies hydrolysis products.[1] |

| Density | ~1.18 g/cm³ (Predicted) | |

| Solubility | THF, Dioxane, DMF, Ethyl Acetate | Reacts violently with water/alcohols. |

| Storage | -20°C, under Argon/Nitrogen | Must be stored in a glovebox or desiccator.[1] |

Synthesis Protocol: The Fuchs-Farthing Method[1]

The synthesis of Val-NCA requires strict exclusion of moisture. The presence of water hydrolyzes the NCA back to valine or leads to premature oligomerization. The Triphosgene method is preferred in modern laboratories over gaseous phosgene due to safety and stoichiometric control.

Reagents & Equipment

-

Precursor: L-Valine (finely ground, vacuum dried).[1]

-

Reagent: Triphosgene (solid phosgene equivalent).[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate (dried over molecular sieves).[1]

-

Catalyst (Optional):

-Pinene (HCl scavenger).[1] -

Equipment: Schlenk line, flame-dried glassware, nitrogen atmosphere.[1]

Step-by-Step Methodology

-

Suspension: Suspend L-Valine (10.0 g, 85.4 mmol) in anhydrous THF (150 mL) in a flame-dried three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Addition: Add Triphosgene (8.5 g, 28.5 mmol) dissolved in 20 mL THF dropwise to the suspension at 50°C.

-

Note: Triphosgene decomposes to generate phosgene in situ. Ensure proper ventilation.[1]

-

-

Reaction: Stir the mixture at 50–60°C. The suspension will gradually clear as the insoluble amino acid converts to the soluble NCA. Reaction time is typically 2–4 hours.[1]

-

Endpoint: The reaction is complete when the solution becomes clear and homogeneous.

-

-

Purification (Critical):

-

Concentrate the solution under reduced pressure to approximately 20% volume.

-

Precipitate the crude NCA by adding anhydrous Hexane (or Petroleum Ether).

-

Recrystallization: Dissolve the solid in a minimal amount of dry THF/Ethyl Acetate and reprecipitate with Hexane inside a glovebox. Repeat 2–3 times to remove trace HCl and amine salts.

-

-

Drying: Dry the white crystals under high vacuum (0.01 mbar) for 12 hours.

Polymerization Mechanics (ROP)[1]

The polymerization of Val-NCA to Poly(L-valine) proceeds via Ring-Opening Polymerization (ROP).[1] The pathway is dictated by the initiator used.

Mechanism A: Normal Amine Mechanism (NAM)[1][4]

-

Initiator: Primary amines (e.g., hexylamine, PEG-NH₂).[1]

-

Process: Nucleophilic attack of the amine on the C-5 carbonyl of the NCA ring. This opens the ring, releases CO₂, and exposes a new amine group to propagate the chain.

-

Result: Linear control of molecular weight (

) and low dispersity (Đ < 1.2).[1]

Mechanism B: Activated Monomer Mechanism (AMM)[1][4]

-

Initiator: Tertiary amines or alkoxides (bases).[1]

-

Process: The base deprotonates the nitrogen on the NCA ring, creating a nucleophilic NCA anion. This anion attacks another NCA monomer.

-

Result: Faster rates but often leads to uncontrolled molecular weights and cyclic by-products.[1]

Visualization of Reaction Pathways

Figure 1: Dual pathways of Val-NCA polymerization. The NAM pathway (green) is preferred for drug delivery applications requiring precise molecular weight control.

Applications in Drug Development

Hydrophobic Blocks for Amphiphilic Copolymers

Poly(L-valine) is extremely hydrophobic and adopts a stable

-

Function: In aqueous environments, these copolymers self-assemble into micelles or vesicles (polymersomes).[1]

-

Payload: The Poly(L-valine) core encapsulates hydrophobic drugs (e.g., Doxorubicin, Paclitaxel), protecting them from degradation and improving solubility.[1]

Valine-Ligand Targeting

While Val-NCA synthesizes the polymer backbone, the L-valine moiety itself is recognized by specific amino acid transporters (e.g., LAT1) overexpressed in certain cancer cells and the blood-brain barrier.[1]

-

Strategy: Surface conjugation of Valine (or short PolyVal oligomers) to nanoparticles enhances uptake via carrier-mediated transport.[1]

Biomimetic Materials

Random copolymers of Val-NCA with ionic NCAs (like Glutamic Acid NCA) are used to mimic proteins involved in biomineralization, controlling the growth of calcium carbonate or phosphate in bone tissue engineering.

Handling & Storage Safety

Val-NCA is a Category 1 Moisture-Sensitive reagent.[1]

-

Hydrolysis Risk: Exposure to atmospheric moisture causes rapid hydrolysis to L-valine and CO₂.[1] The release of CO₂ in a sealed container can cause pressure buildup and explosion hazards.

-

Storage: Store in a tightly sealed vial, taped with electrical tape or Parafilm, inside a secondary container with desiccant (silica gel or P₂O₅) at -20°C.

-

Handling: Weigh and transfer only inside a glovebox or under a strong flow of dry nitrogen.

References

-

Kricheldorf, H. R. (2006).[1] Polypeptides via Ring-Opening Polymerization of N-Carboxyanhydrides. In Alpha-Amino Acid N-Carboxyanhydrides and Related Heterocycles. Springer.[1] Link[1]

-

Dimitrov, I., & Schlaad, H. (2003). Synthesis of nearly monodisperse polystyrene-polypeptide block copolymers via polymerisation of N-carboxyanhydrides. Chemical Communications.[1] Link

-

Hadjichristidis, N., et al. (2009).[1] Synthesis of Well-Defined Polypeptide-Based Materials via the Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Chemical Reviews. Link[1]

-

Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Topics in Current Chemistry. Link

-

Vishwakarma, P., et al. (2019).[1][2] L-Valine combined PLGA nanoparticles for oral insulin delivery. Journal of Drug Delivery and Therapeutics. Link

An In-depth Technical Guide to the Physical Properties and Solubility of L-Valine N-Carboxyanhydride (CAS 24601-74-9) and 2-Amino-5-bromo-6-methyl-4(3H)-quinazolinone

Disclaimer: The topic provided contains a mismatch between the Chemical Abstracts Service (CAS) number and the chemical name. CAS number 24601-74-9 corresponds to L-Valine N-Carboxyanhydride, while the chemical name provided is 2-amino-5-bromo-6-methyl-4(3H)-quinazolinone. This guide will address both compounds in separate sections to provide a comprehensive resource.

Part 1: L-Valine N-Carboxyanhydride (CAS 24601-74-9)

Introduction

L-Valine N-Carboxyanhydride (NCA) is a cyclic derivative of the amino acid L-valine. It is a crucial monomer in the ring-opening polymerization for the synthesis of polypeptides.[1][2] The reactivity of the anhydride group allows for the formation of peptide bonds, making it a valuable building block in materials science and for biomedical applications.[1]

Physical Properties

The key physical properties of L-Valine N-Carboxyanhydride are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 24601-74-9 | [3][4][5] |

| Molecular Formula | C6H9NO3 | [3][4] |

| Molecular Weight | 143.14 g/mol | [3][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 70-71 °C | [4] |

| Synonyms | (S)-4-Isopropyloxazolidine-2,5-dione, L-Valine-NCA | [1][3] |

Solubility Data

Quantitative solubility data for L-Valine N-Carboxyanhydride is not widely available in public literature. However, its solubility characteristics can be inferred from its use in chemical synthesis. It is generally described as being soluble in organic solvents.[1][2] The polymerization of NCAs is often carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) to ensure the solubility of both the monomer and the resulting polypeptide.[6] Studies on cooperative covalent polymerization of NCAs have also utilized less polar solvents like dichloromethane (DCM) and chloroform, although the solubility might be a limiting factor for achieving high monomer concentrations.[6] Trace amounts of HCl as an impurity can lead to slight insolubility in chlorinated solvents.[5]

Based on this, a qualitative solubility profile is as follows:

-

Soluble in: Polar aprotic solvents (e.g., DMF, THF).

-

Slightly soluble to soluble in: Chlorinated solvents (e.g., Dichloromethane, Chloroform).

-

Insoluble in: Non-polar solvents (e.g., Heptane).[5]

For drug development and formulation, precise solubility determination is crucial. The following section details a standard protocol for determining the thermodynamic solubility of a compound like L-Valine N-Carboxyanhydride.

Experimental Protocol for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[7] This method involves creating a saturated solution and measuring the concentration of the dissolved substance.

Methodology:

-

Preparation of a Supersaturated Solution: An excess amount of L-Valine N-Carboxyanhydride is added to a known volume of the test solvent (e.g., water, ethanol, DMF) in a sealed glass vial. The excess solid ensures that the solution becomes saturated.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[8]

-

Phase Separation: After equilibration, the solution is left undisturbed to allow the excess solid to settle. The supernatant is then carefully filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification: The concentration of L-Valine N-Carboxyanhydride in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standards of known concentrations is used for accurate quantification.

-

Data Analysis: The solubility is calculated from the measured concentration and is typically expressed in mg/mL or mol/L.

Workflow for Thermodynamic Solubility Determination:

Caption: Workflow for the shake-flask method of solubility determination.

Part 2: 2-Amino-5-bromo-6-methyl-4(3H)-quinazolinone

Introduction

2-Amino-5-bromo-6-methyl-4(3H)-quinazolinone belongs to the quinazolinone class of heterocyclic compounds. Quinazolinones are known for their wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[9] The specific substitution pattern of this compound suggests it may be a subject of interest in medicinal chemistry research.

Physical Properties

As of the latest searches, specific experimental data for 2-amino-5-bromo-6-methyl-4(3H)-quinazolinone is not available in major chemical databases. The following properties are calculated or inferred based on its chemical structure and data from similar compounds.

| Property | Value (Predicted/Inferred) | Basis of Estimation |

| CAS Number | Not found | - |

| Molecular Formula | C9H8BrN3O | Calculated from structure |

| Molecular Weight | 254.08 g/mol | Calculated from structure |

| Appearance | Likely a white or off-white solid | Based on similar quinazolinones[10] |

| Melting Point | Expected to be high (>200 °C) | Based on similar quinazolinones[10] |

Solubility Data

Specific quantitative solubility data for 2-amino-5-bromo-6-methyl-4(3H)-quinazolinone is not available. However, the solubility of quinazolinone derivatives is generally low in water and common organic solvents.[11] The presence of the amino group (basic) and the keto-enol tautomerism of the quinazolinone ring system means that solubility is expected to be pH-dependent. It is likely to be more soluble in acidic and alkaline aqueous solutions.

A qualitative solubility profile can be inferred as:

-

Likely soluble in: Acidic aqueous solutions (e.g., dilute HCl), alkaline aqueous solutions (e.g., dilute NaOH), and some polar aprotic solvents (e.g., DMSO).

-

Likely insoluble in: Water and non-polar organic solvents.

Experimental Protocol for Solubility Determination

Given the likely low aqueous solubility, both kinetic and thermodynamic solubility assays would be valuable for characterizing this compound.

Kinetic Solubility Assay Protocol:

This method is useful for high-throughput screening in early drug discovery.[11][12]

-

Stock Solution Preparation: A concentrated stock solution of the compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Dilution in Aqueous Buffer: Aliquots of the DMSO stock solution are added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.

-

Precipitation Monitoring: The formation of a precipitate is monitored over a set period (e.g., 2 hours) at a controlled temperature (e.g., room temperature or 37°C). Precipitation can be detected by methods such as nephelometry (light scattering).[12]

-

Quantification: After an incubation period, the plate is filtered or centrifuged to separate the undissolved solid. The concentration of the compound in the supernatant is then determined by HPLC-UV or LC-MS/MS.[11]

Workflow for Kinetic Solubility Determination:

Caption: General workflow for a kinetic solubility assay.

References

- Royal Society of Chemistry. (2014). Supporting Information: Oxidant- and Metal-Free Synthesis of 4(3H)

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved February 20, 2026, from [Link].

-

HiMedia Laboratories. (n.d.). L-Valine (From non-animal source). Retrieved February 20, 2026, from [Link].

- American Chemical Society. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Royal Society of Chemistry. (2014). Supporting Information: Oxidant- and Metal-Free Synthesis of 4(3H)

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved February 20, 2026, from [Link].

- PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)

- ResearchGate. (n.d.).

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved February 20, 2026, from [Link].

- Medires Publishing. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).

- ACS Publications. (2023).

- Taylor & Francis Online. (2016). Large-scale synthesis of α-amino acid-N-carboxyanhydrides.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CAS 24601-74-9: Valine N-carboxyanhydride | CymitQuimica [cymitquimica.com]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]

- 10. rsc.org [rsc.org]

- 11. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]

- 12. researchgate.net [researchgate.net]

Difference between Val-NCA and Boc-Valine N-carboxyanhydride

The following technical guide details the structural, mechanistic, and functional differences between Valine N-carboxyanhydride (Val-NCA) and Boc-Valine N-carboxyanhydride (Boc-Val-NCA).

Comparative Analysis of Polymerization Monomers and Stepwise Coupling Reagents

Executive Summary

In the landscape of peptide chemistry and biomaterials, Val-NCA and Boc-Val-NCA represent two distinct classes of activated amino acid derivatives. While they share the core oxazolidine-2,5-dione ring structure, their applications are diametrically opposed due to the substitution on the ring nitrogen.

-

Val-NCA (Valine N-carboxyanhydride): The "naked" monomer (

-H). It is highly reactive and serves as the primary building block for Ring-Opening Polymerization (ROP) to synthesize high-molecular-weight Poly(L-valine) or polypeptide block copolymers. -

Boc-Val-NCA (Boc-Valine N-carboxyanhydride): A Urethane-Protected NCA (UNCA).[1] The nitrogen is "capped" with a tert-butoxycarbonyl (Boc) group (

-Boc). This modification arrests polymerization, making it an ideal reagent for stepwise peptide synthesis (adding exactly one residue at a time) without the need for coupling reagents like DCC or EDC.

Chemical Identity & Structural Divergence

The fundamental difference lies in the N-substitution, which dictates the stability and reaction pathway.

| Feature | Val-NCA | Boc-Val-NCA |

| CAS Number | 24601-74-9 (L-isomer) | 141468-55-5 |

| Common Name | Valine NCA, Leuchs' Anhydride | Boc-Val-UNCA, Boc-Val-NCA |

| Chemical Structure | 4-isopropyl-1,3-oxazolidine-2,5-dione | tert-butyl 4-isopropyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate |

| Ring Nitrogen | Unsubstituted (N-H ) | Protected (N-Boc ) |

| Primary Function | Polymerization Monomer | Coupling Reagent |

| Stability | Low (Moisture/Heat sensitive) | High (Crystalline, Stable at RT) |

| Byproducts | CO₂ (only) | CO₂ (only) |

Structural Visualization

The following diagram contrasts the chemical structures and their reactive sites.

Figure 1: Structural relationship. Val-NCA possesses a free amine in the ring, while Boc-Val-NCA is N-protected.

Mechanistic Divergence

The presence of the Boc group alters the electrophilicity of the carbonyls and eliminates the nucleophilic amine required for chain propagation.

Val-NCA: Ring-Opening Polymerization (ROP)

Val-NCA polymerizes via two primary mechanisms, driven by the release of CO₂ (driving force).

-

Normal Amine Mechanism (NAM): A nucleophile (primary amine initiator) attacks the C-5 carbonyl. The ring opens, releasing CO₂ and regenerating a free amine at the chain end, which attacks the next monomer. This leads to linear polymer growth .

-

Activated Monomer Mechanism (AMM): A base deprotonates the ring nitrogen (N-H), creating an activated anion that attacks another monomer. This pathway is faster but can lead to uncontrolled molecular weights.

Boc-Val-NCA: Stepwise Nucleophilic Attack

Because the ring nitrogen is Boc-protected, it cannot act as a nucleophile.

-

Nucleophilic Attack: An amine (e.g., an amino ester or peptide fragment) attacks the C-5 carbonyl of the Boc-Val-NCA.

-

Ring Opening & Decarboxylation: The ring opens, releasing CO₂.

-

Product Formation: The result is a Boc-protected amide (Boc-Val-NH-R).

-

Termination: The reaction stops here. The new N-terminus is Boc-protected and cannot react further until the Boc group is chemically removed (e.g., with TFA). This allows for precise, single-residue addition.

Figure 2: Mechanistic comparison. Val-NCA supports chain growth; Boc-Val-NCA enforces single addition.

Experimental Protocols

Protocol A: Synthesis of Poly(L-valine) using Val-NCA

Objective: Synthesize a homopolymer with defined molecular weight.

-

Purification: Val-NCA must be recrystallized (EtOAc/Hexane) inside a glovebox to remove acid traces.

-

Solvent: Use anhydrous DMF or DCM. Moisture < 10 ppm is critical to prevent premature termination.

-

Initiation:

-

Dissolve Val-NCA in DMF (e.g., 0.5 M).

-

Add primary amine initiator (e.g., hexylamine) at a specific Monomer-to-Initiator (M/I) ratio (e.g., M/I = 50 for DP=50).

-

-

Polymerization: Stir at 0°C to RT for 24–72 hours under

. -

Precipitation: Pour reaction mixture into cold diethyl ether. Filter and dry the white precipitate.

-

Note: Val-NCA polymerization often precipitates early due to the formation of

-sheet structures in Poly(Val), which can limit conversion.

-

Protocol B: Peptide Coupling using Boc-Val-NCA

Objective: Synthesize Boc-Val-Phe-OMe (Dipeptide) without coupling reagents.

-

Reagents: Boc-Val-NCA (1.1 equiv), H-Phe-OMe·HCl (1.0 equiv), DIEA or NMM (1.0 equiv to neutralize HCl salt).

-

Solvent: THF or EtOAc.

-

Reaction:

-

Dissolve H-Phe-OMe·HCl in THF.

-

Add Base (DIEA) to liberate the free amine.

-

Add crystalline Boc-Val-NCA.

-

Stir at Room Temperature. Evolution of CO₂ bubbles will be observed immediately.

-

-

Monitoring: Reaction is typically complete in 1–2 hours (monitor by TLC or HPLC).

-

Workup:

-

Wash organic layer with 5%

, 1M -

Evaporate solvent.

-

Result: High purity dipeptide. No urea byproducts (unlike DCC coupling) and no N-hydroxysuccinimide waste.

-

Synthesis of the Reagents

Understanding the source of these compounds clarifies their cost and availability.

-

Val-NCA Synthesis (Fuchs-Farthing Method):

-

Precursor: L-Valine (free amino acid).

-

Reagent: Phosgene (

) or Triphosgene in THF/Dioxane. -

Process: Cyclization releases HCl. Requires careful removal of HCl to prevent acid-catalyzed polymerization.

-

Reference: Kricheldorf, H. R.[2]

-Aminoacid-N-Carboxy-Anhydrides and Related Heterocycles. Springer, 1987.

-

-

Boc-Val-NCA Synthesis (Fuller Method):

-

Precursor: Val-NCA (usually) or Boc-Valine (via specialized dehydration).

-

Method: Treatment of Val-NCA with

(Di-tert-butyl dicarbonate) in the presence of a weak base (N-methylmorpholine) and catalytic DMAP. -

Advantage:[2][3][4][5][6][7] Converts the sensitive Val-NCA into the robust, crystalline Boc-Val-NCA.

-

Reference: Fuller, W. D., et al. "Urethane-protected alpha-amino acid N-carboxyanhydrides and isocyanates: new reagents for peptide synthesis." J. Am. Chem. Soc.[8] 1990, 112, 7414–7416.[2][8]

-

References

-

Fuller, W. D., et al. (1990).[2][8] Urethane-protected alpha-amino acid N-carboxyanhydrides and isocyanates: new reagents for peptide synthesis. Journal of the American Chemical Society.[2][8] Link

-

Kricheldorf, H. R. (2006).

-Amino Acid N-Carboxyanhydrides.[3] In: Macromolecular Engineering. Link -

PMC Isochem. (n.d.). NCA & UNCA for Activation of Amino Acids.[2][3][8] Technical Whitepaper. Link

-

Deming, T. J. (2007). Synthetic polypeptides for biomedical applications.[6][9][10] Progress in Polymer Science. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pmcisochem.fr [pmcisochem.fr]

- 3. NCA - UNCA | PMC Isochem [pmcisochem.fr]

- 4. BOC-VAL-NCA | 141468-55-5 [chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. guidechem.com [guidechem.com]

- 7. communities.springernature.com [communities.springernature.com]

- 8. data.epo.org [data.epo.org]

- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Molecular weight and density of 4-Isopropyloxazolidine-2,5-dione

An In-Depth Technical Guide to 4-Isopropyloxazolidine-2,5-dione (Valine N-Carboxyanhydride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropyloxazolidine-2,5-dione, systematically known as (4S)-4-propan-2-yl-1,3-oxazolidine-2,5-dione, is the N-carboxyanhydride (NCA) derivative of the proteinogenic amino acid L-valine. This monograph serves as a comprehensive technical resource, detailing the physicochemical properties, synthesis, and core applications of this versatile building block. As a Senior Application Scientist, this guide moves beyond mere data compilation to explain the underlying chemical principles and mechanistic rationale that govern its utility. We will explore its pivotal role in the controlled synthesis of peptides and the production of advanced polypeptide materials through ring-opening polymerization (ROP), providing field-proven protocols and insights to empower researchers in their synthetic endeavors.

Core Physicochemical & Structural Data

4-Isopropyloxazolidine-2,5-dione, hereafter referred to as Valine-NCA, is a crystalline solid that serves as an activated form of valine, primed for nucleophilic attack. Its structure combines the inherent chirality of the parent amino acid with the high reactivity of the cyclic anhydride moiety.

Quantitative Properties

A summary of the key quantitative data for (S)-4-Isopropyloxazolidine-2,5-dione is presented below. This data is essential for stoichiometric calculations, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉NO₃ | [1][2] |

| Molecular Weight | 143.14 g/mol | [1][2] |

| Density (Predicted) | 1.183 ± 0.06 g/cm³ | [3] |

| CAS Number | 24601-74-9 ((S)-isomer) | [1] |

| 43089-05-0 ((R)-isomer) | [2] | |

| Appearance | White to yellow or beige powder/crystals | [2] |

Structural & Spectroscopic Characterization

Confirming the successful synthesis and purity of Valine-NCA is paramount. This is achieved through standard spectroscopic techniques. The anhydride functional group gives rise to characteristic signals that are readily identifiable.

| Technique | Expected Chemical Shifts / Absorption Bands | Rationale & Key Features |

| ¹H NMR | δ (ppm): 4.1-4.3 (m, 1H, α-CH), 2.2-2.4 (m, 1H, β-CH), 1.0-1.2 (d, 6H, γ-CH₃), ~6.5-7.5 (br s, 1H, NH) | The α-proton is shifted downfield due to the electron-withdrawing effects of the adjacent carbonyls and nitrogen. The broad NH signal is characteristic and its position can be solvent-dependent. |

| ¹³C NMR | δ (ppm): ~168 (C=O, C5), ~152 (C=O, C2), ~59 (α-C), ~31 (β-C), ~18 (γ-C) | The two carbonyl carbons of the anhydride are highly deshielded and provide a definitive signature for the cyclic structure. These values are based on data for similar NCAs.[4] |

| FT-IR | ν (cm⁻¹): ~3200-3400 (N-H stretch), ~1850 & ~1770 (anhydride C=O stretches), ~1700 (amide I band appears upon reaction) | The two strong carbonyl stretching bands are the most critical diagnostic peaks for an intact NCA ring. Their disappearance upon reaction is a key indicator of successful ring-opening.[4] |

Synthesis of (S)-4-Isopropyloxazolidine-2,5-dione

The most established and reliable method for synthesizing NCAs is the Fuchs-Farthing method, which involves the reaction of a free amino acid with phosgene or a phosgene equivalent, such as triphosgene.[5][6] This process is efficient and typically results in a high yield of the desired product.

Synthesis Mechanism: The Fuchs-Farthing Method

The causality of this reaction lies in the dual nucleophilic and electrophilic nature of the reagents. The amino group of L-valine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is followed by an intramolecular cyclization and elimination of two molecules of HCl to form the stable five-membered NCA ring. Using a phosgene equivalent like triphosgene is a critical choice for safety, as it is a stable solid that generates phosgene in situ, mitigating the risks associated with handling highly toxic phosgene gas.

Caption: Mechanism of NCA-mediated dipeptide synthesis.

Experimental Protocol: Synthesis of Valyl-Alanine

-

Preparation: Dissolve L-Alanine (1.0 eq) in a chilled (0 °C) aqueous buffer solution maintained at pH 10.2.

-

Coupling: Add solid (S)-4-Isopropyloxazolidine-2,5-dione (1.0-1.1 eq) to the vigorously stirred alanine solution at 0 °C.

-

Reaction: Maintain vigorous stirring for 2-5 minutes. The reaction is rapid. [7]4. Workup: Acidify the reaction mixture to a low pH (e.g., pH 2-3) with HCl to protonate the dipeptide and stop any further reaction.

-

Purification: The resulting dipeptide can be isolated and purified using standard techniques such as ion-exchange chromatography or recrystallization.

Application 2: Ring-Opening Polymerization (ROP)

Valine-NCA is a key monomer for synthesizing poly-L-valine, a polypeptide with unique structural properties. ROP provides a direct route to high molecular weight polymers that are difficult to access via stepwise synthesis. The choice of initiator is the most critical experimental parameter, as it dictates the polymerization mechanism and the characteristics of the resulting polymer.

Mechanisms of Ring-Opening Polymerization: There are two primary mechanisms for NCA polymerization, and the choice of initiator determines which pathway dominates. [8]

-

Normal Amine Mechanism (NAM): Initiated by nucleophiles like primary amines (e.g., n-hexylamine). The amine directly attacks the C5 carbonyl, initiating a chain-growth process where the initiator becomes covalently attached to the polymer chain. This mechanism generally provides better control over molecular weight and results in lower dispersity. [5][8]2. Activated Monomer Mechanism (AMM): Initiated by strong, non-nucleophilic bases (e.g., tertiary amines). The base deprotonates the N3-proton of the NCA, creating a highly nucleophilic NCA anion. This "activated monomer" then attacks another neutral NCA monomer to propagate the chain. This method can be faster but often leads to less control and broader molecular weight distributions. [5][8]

Sources

- 1. 4-Isopropyloxazolidine-2,5-dione | C6H9NO3 | CID 102885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-4-Isopropyloxazolidine-2,5-dione | 43089-05-0 [sigmaaldrich.com]

- 3. rubingroup.org [rubingroup.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. (S)-4-ISOPROPYLOXAZOLIDINE-2,5-DIONE | 24601-74-9 [chemicalbook.com]

- 7. Overview of Custom Peptide Synthesis [peptide2.com]

- 8. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

Stability of Valine NCA: Organic Control vs. Aqueous Degradation

Topic: Stability of Valine NCA in Organic Solvents vs. Aqueous Media Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Valine N-carboxyanhydride (Val-NCA) represents a critical yet volatile intermediate in the synthesis of poly(valine) and complex polypeptide-based therapeutics.[2] Its utility is defined by a sharp dichotomy in stability: controlled reactivity in dry organic solvents versus rapid, often uncontrolled degradation in aqueous media .[1]

For the drug development professional, mastering this dichotomy is not merely about storage; it is about controlling the competition between the desired nucleophilic ring-opening polymerization (ROP) and the parasitic hydrolysis that terminates chain growth. This guide provides a mechanistic deep-dive into these opposing behaviors, supported by kinetic insights and self-validating handling protocols.

Mechanistic Foundations

Valine NCA is a five-membered heterocycle (oxazolidine-2,5-dione) bearing an isopropyl side chain.[1][2] Its reactivity is governed by two electrophilic carbonyl centers:[2]

-

C-5 Carbonyl: The primary site for nucleophilic attack (amine initiation) leading to polymerization.[2]

-

C-2 Carbonyl: Susceptible to attack but leads to carbamic acid intermediates which decarboxylate.[2]

The isopropyl group of Valine provides steric bulk, which slightly retards polymerization rates compared to Alanine or Glycine NCAs, but also influences solubility, often necessitating specific solvent choices to prevent premature precipitation of the growing polypeptide chain.[1]

Diagram 1: Competitive Pathways of Valine NCA

The following diagram illustrates the bifurcation of reactivity based on the presence of water versus a target amine initiator.

Caption: Kinetic competition between water-mediated hydrolysis (red) and amine-mediated polymerization (green).[1][2] Attack at C-5 is required for polymer growth.[1][2]

Stability in Organic Solvents (The "Control" State)

In organic media, "stability" refers to the preservation of the NCA ring against spontaneous dimerization or polymerization until an initiator is deliberately introduced.

Solvent Selection and Purity

The stability of Val-NCA is heavily dependent on the dielectric constant and the "dryness" of the solvent.

-

THF (Tetrahydrofuran) & Dioxane: Excellent for stability if free of peroxides and water (<10 ppm). The lower dielectric constant suppresses the formation of ionic intermediates, favoring the "Normal Amine Mechanism" (NAM).

-

DMF (Dimethylformamide): Often required for solubility of high molecular weight poly(valine), but poses stability risks.[1] DMF is hygroscopic and can contain dimethylamine impurities (from hydrolysis), which can auto-initiate polymerization.[1][2]

-

Ethyl Acetate: Frequently used for recrystallization and storage.[2] Val-NCA is relatively stable here due to low polarity and lack of nucleophilic impurities.[2]

The Role of Contaminants

-

Chloride Ions: Residual HCl from the Fuchs-Farthing synthesis (phosgenation) inhibits polymerization by protonating the amine chain ends. While this increases "storage stability," it renders the monomer useless for controlled polymerization.[1]

-

Moisture: Acts as a nucleophile.[2] Even trace water initiates a chain reaction where the resulting free amine (from decarboxylated carbamic acid) attacks another NCA molecule, leading to oligomers.[1]

Protocol: Self-Validating Storage & Handling

To ensure scientific integrity, the following protocol includes checkpoints to validate monomer quality before use.

Step-by-Step Methodology:

-

Purification: Recrystallize Val-NCA from dry Ethyl Acetate/Hexane (1:3 v/v) inside a glovebox.

-

Drying: Dry under high vacuum (<0.1 mbar) for 4 hours to remove solvent traces.

-

Validation (The "Click" Test): Dissolve a small aliquot (~10 mg) in

-DMSO. -

Storage: Store at -20°C or -80°C under Argon/Nitrogen.

-

Why: Low temperature arrests the Arrhenius kinetics of spontaneous dimerization.

-

Behavior in Aqueous Media (The "Degradation" State)

In aqueous environments, Val-NCA is fundamentally unstable.[1][2] The high concentration of water (55 M) overwhelms the kinetics, driving hydrolysis over polymerization unless specific "interfacial" strategies are employed.

Hydrolysis Mechanism

Water attacks the NCA ring, typically at the C-5 carbonyl (similar to amine attack) or C-2.[2]

-

Formation of Carbamic Acid: The ring opens to form N-(carboxy)-valine.[2]

-

Decarboxylation: This intermediate is unstable at ambient pressure/temperature and rapidly loses

.[2] -

Result: Free Valine amino acid.[2]

Kinetic Insight: According to Plasson et al. (2002), the hydrolysis of Valine NCA follows pseudo-first-order kinetics in dilute aqueous solution.[1] The rate is pH-dependent:

-

Acidic pH: Slower hydrolysis (protonation of carbonyls makes them more electrophilic, but water is less nucleophilic).[1]

-

Basic pH: Extremely rapid.[2] Hydroxide ions (

) are potent nucleophiles that destroy the NCA ring almost instantly.[2] -

Neutral pH: Moderate hydrolysis; competitive with oligomerization if NCA concentration is very high.[2]

The "Race" Condition: Aqueous Polymerization?

Can Val-NCA polymerize in water? Theoretically, yes. The free amine generated from hydrolysis can attack a remaining NCA molecule. However, since

Recent Advances:

Research by the Cheng group and others utilizes biphasic systems (Water/DCM) or ROPISA (Ring-Opening Polymerization-Induced Self-Assembly).[2] Here, the hydrophobic nature of Valine NCA protects it within organic nanodroplets or hydrophobic cores, allowing the polymerization rate (

Comparative Data: Organic vs. Aqueous[1][3]

The following table summarizes the stability profiles based on kinetic trends and literature consensus.

| Parameter | Dry Organic Solvent (THF/DCM) | Aqueous Media (Neutral pH) | Aqueous Media (Basic pH > 10) |

| Dominant Reaction | Polymerization (if initiated) / Inert (storage) | Hydrolysis | Rapid Hydrolysis |

| Half-Life ( | Months (-20°C); Hours (RT, initiated) | Minutes to Seconds (RT) | Milliseconds to Seconds |

| Mechanism | NAM / AMM | Nucleophilic Substitution -> Decarboxylation | Base-catalyzed Ring Opening |

| Main Product | Poly(Valine) | L-Valine (Amino Acid) | Valine Salt |

| Critical Factor | Moisture content (ppm) | pH and Concentration | Hydroxide Concentration |

Experimental Workflow: Handling Valine NCA

This workflow visualizes the decision process for handling Valine NCA to maintain stability or induce reaction.

Caption: Decision matrix for Valine NCA handling. Note the critical divergence at Aqueous Exposure.

References

-

Plasson, R., et al. (2002).[1] "Kinetic study of the polymerization of alpha-amino acid N-carboxyanhydrides in aqueous solution using capillary electrophoresis." Journal of Chromatography A.

-

Kricheldorf, H. R. (2006).[1][2] "Polypeptides and 100 Years of Chemistry of

-Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition. [1] -

Cheng, J., & Deming, T. J. (2012).[1] "Synthesis of Polypeptides by Ring-Opening Polymerization of

-Amino Acid N-Carboxyanhydrides." Topics in Current Chemistry. -

Song, Z., et al. (2019).[1] "Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides." Proceedings of the National Academy of Sciences (PNAS). [1]

-

Isochem. "NCA Handling and Stability Technical Sheet." Pharmaceutical Networking.

Sources

The Definitive Technical Guide to Amino Acid N-Carboxyanhydride (NCA) Formation

Executive Summary

This technical guide analyzes the mechanistic formation of

Mechanistic Foundations

The synthesis of NCAs is fundamentally a cyclization driven by the formation of a high-energy anhydride bond. Two primary pathways exist, distinguished by their starting materials and leaving groups.

The Fuchs-Farthing Method (Phosgenation)

This is the industry standard for producing NCAs from free

Mechanistic Cascade:

-

Nucleophilic Attack: The

-amino group attacks the electrophilic carbonyl of phosgene, displacing one chloride ion to form a carbamoyl chloride intermediate. -

Cyclization: The carboxylic acid oxygen attacks the carbamoyl carbonyl.

-

Elimination: A second chloride ion is eliminated, closing the 5-membered ring and releasing HCl.

Critical Challenge: The reaction generates 2 equivalents of HCl. HCl protonates the unreacted amine (halting the reaction) and catalyzes the decomposition of the formed NCA into isocyanates or linear dimers.

The Leuchs Method

Historically significant, this method involves the thermal cyclization of N-alkoxycarbonyl amino acid halides (typically chlorides).[2][4]

Mechanistic Cascade:

-

Activation: The carboxylic acid of an N-protected amino acid (e.g., N-Cbz) is converted to an acid chloride using thionyl chloride or phosphorous pentachloride.

-

Thermal Elimination: Upon heating (50–70°C), the molecule undergoes an intramolecular cyclization where the carbonyl oxygen attacks the acid chloride.

-

Collapse: The alkyl halide (e.g., benzyl chloride) is eliminated, yielding the NCA.

Utility: This method is preferred when the side chain requires protection that is incompatible with direct phosgenation, though it often requires higher temperatures which can degrade sensitive substrates.

Visualization of Reaction Pathways

The following diagram contrasts the Fuchs-Farthing and Leuchs pathways, highlighting the critical intermediates and byproducts.

Caption: Comparative mechanistic pathways for NCA formation. The Fuchs-Farthing route (blue) is preferred for direct synthesis, while Leuchs (red) is used for specific protected precursors.

Critical Process Parameters (CPP) & Reagent Selection

Success in NCA synthesis is defined by the purity of the monomer. Even trace impurities (amines, water, HCl) act as initiators, leading to uncontrolled polymerization.

Phosgene Source Comparison[5]

| Reagent | State | Atom Economy | Handling Risk | Purification Requirement |

| Phosgene (Gas) | Gas | High | Extreme (Inhalation) | Low (Excess gas vents off) |

| Diphosgene | Liquid | Moderate | High (Vapor pressure) | Moderate (Distillation) |

| Triphosgene | Solid | Low | Moderate (Solid handling) | High (Recrystallization required) |

Expert Insight: Triphosgene is the standard for laboratory-scale synthesis due to safety. However, it requires a stoichiometric calculation (0.34 eq per amino acid) to avoid excess unreacted reagent, which is difficult to remove.

The Role of HCl Scavengers

The accumulation of HCl is the primary cause of failed NCA syntheses. It protonates the amine nucleophile and catalyzes the "backbiting" of the NCA ring.

- -Pinene / Limonene: These olefins react with anhydrous HCl to form alkyl chlorides (e.g., pinene hydrochloride). They are non-basic , meaning they scavenge HCl without initiating NCA polymerization (unlike amine bases like TEA).

-

Epoxides (Newer Method): Epichlorohydrin or propylene oxide can be used as rapid acid scavengers, allowing for "moisture-tolerant" synthesis, though they may introduce ring-opening byproducts if not carefully controlled.

Validated Protocol: Pinene-Assisted Triphosgene Synthesis

This protocol is designed for the synthesis of

Phase 1: Preparation

Reagents:

-

L-Glutamic acid

-benzyl ester (dried in vacuo over -

Triphosgene (Recrystallized from hexanes).

-

-Pinene (Distilled over

-

Solvent: Anhydrous THF or Ethyl Acetate (Water < 50 ppm).

Phase 2: Reaction Workflow

-

Suspension: In a flame-dried Schlenk flask under

, suspend the amino acid (1.0 eq) in THF (0.2 M concentration). -

Scavenger Addition: Add

-pinene (2.2 eq). The excess ensures rapid capture of the 2 eq of HCl generated. -

Phosgenation: Add triphosgene (0.35 eq) in a single portion.

-

Heating: Heat to 50°C. The suspension will gradually clear as the amino acid converts to the soluble NCA.

-

Endpoint: Reaction is complete when the solution is clear and no solids remain (typically 1–3 hours).

-

-

Precipitation: Concentrate the solution to ~30% volume. Pour slowly into cold (

) anhydrous hexanes (10x volume) to precipitate the NCA.

Phase 3: Purification (The "Gold Standard")

Crude NCAs contain trace HCl and pinene byproducts.

-

Wash: Wash the precipitate 3x with cold anhydrous hexanes.

-

Celite Filtration (Critical Step): Redissolve the NCA in minimal dry THF. Add activated charcoal and stir for 10 min. Filter through a pad of dry Celite (diatomaceous earth) under inert atmosphere. This removes colloidal impurities that act as termination agents.

-

Recrystallization: Recrystallize from THF/Hexanes (1:3) inside a glovebox or under strict Schlenk conditions.

Quality Control & Troubleshooting

A self-validating system requires analytical confirmation of purity before polymerization.

| Parameter | Method | Acceptance Criteria | Failure Mode Indicator |

| Identity | Sharp peaks, correct integration. | Broad peaks = Polymerization. | |

| Purity | FTIR | Doublet carbonyls: ~1850 cm | Single peak ~1650 cm |

| Chloride Content | Volhard Titration | < 0.05% w/w | High Cl = Residual HCl/Pinene-HCl (Inhibits polymerization). |

| Water | Karl Fischer | < 100 ppm | High Water = Hydrolysis to amino acid. |

Diagram: Analytical Logic Flow

Caption: Logic flow for validating NCA monomer quality prior to initiation.

References

-

Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In Alpha-Amino Acid N-Carboxyanhydrides and Related Heterocycles. Springer. Link

-

Deng, C., et al. (2022). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide. Royal Society of Chemistry. Link

-

Sill, K. N., et al. (2017). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Synthetic Communications. Link

-

Lu, H., & Cheng, J. (2007).[5] Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society.[6] Link

-

Deming, T. J. (2016). Polypeptide Materials: New Synthetic Methods and Applications. Advanced Materials. Link

-

Tao, X., et al. (2018). A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides. Nature Communications. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 5. Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

A Technical Guide to the Ring-Opening Polymerization of Valine N-Carboxyanhydride: A Historical and Practical Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and practical application of Valine N-carboxyanhydride (NCA) ring-opening polymerization (ROP). From the seminal work of Hermann Leuchs over a century ago to modern controlled polymerization techniques, the synthesis of polyvaline has presented unique challenges and opportunities, largely dictated by the bulky, hydrophobic isopropyl side chain of the valine residue. This document delves into the fundamental reaction mechanisms, offers field-proven insights into experimental protocols for both monomer synthesis and polymerization, and addresses the critical challenges of solubility and characterization. Detailed methodologies, data interpretation, and visual diagrams are provided to equip researchers with the knowledge to successfully synthesize and characterize polyvaline for applications in biomaterials and drug development.

A Century of Polypeptide Synthesis: The Genesis of NCA Polymerization

The journey into synthetic polypeptides began in the early 20th century, a time when the polymeric nature of proteins was still a subject of debate. The pioneering work of Emil Fischer laid the groundwork by proposing the "peptide bond" theory, suggesting that amino acids are linked in a chain-like fashion.[1] However, it was Hermann Leuchs in 1906 who inadvertently opened the door to a new era of polypeptide synthesis.[2][3] While attempting to synthesize amino acid derivatives, he discovered that N-alkoxycarbonyl amino acid chlorides could cyclize upon heating in a vacuum to form highly reactive five-membered heterocyclic rings, which he termed N-carboxyanhydrides (NCAs).[3][4] Leuchs observed that these crystalline solids would spontaneously polymerize, with the loss of carbon dioxide, to form polypeptide chains. This discovery of what is now known as the "Leuchs method" for NCA synthesis and their subsequent ring-opening polymerization marked a pivotal moment in polymer chemistry.[3][4]

In the ensuing decades, researchers worked to understand and control this polymerization. A significant advancement came in 1950 with the development of the "Fuchs-Farthing" method, which provided a more direct and widely adopted route to NCAs by treating unprotected amino acids with phosgene or its derivatives.[5] This method circumvented some of the limitations of the Leuchs synthesis and made a wider variety of NCAs more accessible.[3] These early studies set the stage for the large-scale production of high molecular weight polypeptides and enabled foundational studies into the structure and function of these synthetic protein analogs.[4]

The Dichotomy of Mechanism: Navigating the Pathways of Valine NCA Polymerization

The ring-opening polymerization of Valine NCA, like other NCAs, primarily proceeds through two competing mechanisms: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).[6][7] The choice of initiator and reaction conditions dictates which pathway predominates, profoundly influencing the characteristics of the resulting polyvaline.

The Normal Amine Mechanism (NAM): A Pathway to Controlled Polymerization

The NAM is the preferred route for synthesizing well-defined polypeptides with controlled molecular weights and narrow molecular weight distributions.[6][7] This mechanism is typically initiated by nucleophiles such as primary amines. The process unfolds as follows:

-

Initiation: The primary amine initiator performs a nucleophilic attack on the C5 carbonyl of the Valine NCA ring.

-

Ring-Opening and Decarboxylation: The ring opens to form a carbamic acid intermediate, which rapidly decarboxylates (loses CO₂) to generate a new primary amine at the chain end.

-

Propagation: This newly formed amine then acts as the nucleophile for the next Valine NCA monomer, continuing the chain growth.

A key feature of the NAM is that each initiator molecule generates one polymer chain, allowing for a predictable degree of polymerization (DP) based on the monomer-to-initiator ratio (M/I).[6]

The Activated Monomer Mechanism (AMM): The Route to High Molecular Weight, Uncontrolled Polymers

The AMM is favored when strong bases, such as tertiary amines or metal alkoxides, are used as initiators.[6][7] This pathway is characterized by a much faster reaction rate but offers poor control over the polymer's molecular weight and distribution.

-

Activation: A strong base deprotonates the N-H bond of the Valine NCA, creating a highly nucleophilic NCA anion (the "activated monomer").

-

Initiation: This NCA anion then attacks another NCA monomer, initiating polymerization.

-

Propagation: The resulting species can propagate from both ends, leading to rapid and often uncontrolled chain growth. This can result in a broad molecular weight distribution.[7]

Due to the lack of control, the AMM is generally avoided when well-defined polyvaline architectures are desired. However, it can be useful for producing very high molecular weight polymers where precise control is not a primary concern.[6]

The Challenge of the Isopropyl Group: Practical Considerations for Polyvaline Synthesis

The bulky and hydrophobic isopropyl side chain of valine imparts unique properties to both the monomer and the resulting polymer, presenting specific challenges that researchers must address.

-

Monomer and Polymer Solubility: L-valine itself has limited solubility in many organic solvents.[8] While the NCA is more soluble, the resulting poly(L-valine) is notoriously insoluble in most common organic solvents, a consequence of both the hydrophobic side chains and the strong inter-chain hydrogen bonding that favors the formation of stable β-sheet structures.[9][10] This poor solubility can lead to premature precipitation of the growing polymer chains during polymerization, effectively terminating chain growth and resulting in low molecular weights and broad distributions.

-

Polymerization Kinetics: The steric hindrance from the isopropyl group can slow down the rate of polymerization compared to NCAs with smaller side chains.[11] Careful selection of solvents and initiators is crucial to achieve complete monomer conversion in a reasonable timeframe.

To overcome these challenges, specific strategies have been developed:

-

Solvent Selection: Polymerizations are often carried out in solvents that can disrupt hydrogen bonding, such as mixtures containing hexafluoroisopropanol (HFIP), or in systems where the polymer remains suspended but accessible to the monomer.

-

Initiator Choice: Highly efficient initiators are required to ensure that initiation is fast and uniform, even with the sterically hindered monomer.

-

Block Copolymerization: A common strategy to improve the solubility of polyvaline is to synthesize it as a block copolymer with a more soluble polypeptide block, such as poly(acrylic acid).[9][10]

Experimental Protocols: A Field Guide to Synthesizing Polyvaline

The following sections provide detailed, step-by-step methodologies for the synthesis of Valine NCA and its subsequent polymerization. These protocols are based on established methods and best practices in the field.

Synthesis of L-Valine N-Carboxyanhydride (Val-NCA) via the Fuchs-Farthing Method

This method utilizes triphosgene as a safer alternative to phosgene gas for the cyclization of L-valine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Valine | 117.15 | 10.0 g | 85.36 mmol |

| Triphosgene | 296.75 | 9.3 g | 31.34 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Anhydrous Hexanes | - | 400 mL | - |

| α-Pinene (HCl scavenger) | 136.24 | ~2 mL | - |

Procedure:

-

Drying: Dry L-valine under high vacuum at 40-50°C for at least 4 hours to remove any residual moisture.

-

Reaction Setup: In a flame-dried 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend the dried L-valine in 200 mL of anhydrous THF. Add a small amount of α-pinene to act as an HCl scavenger.[5]

-

Addition of Triphosgene: Carefully add the triphosgene to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to 50-55°C. The suspension will gradually become a clear solution as the L-valine is converted to the more soluble NCA. The reaction is typically complete within 2-4 hours. Monitor the reaction by taking small aliquots, removing the solvent under vacuum, and analyzing the residue by ¹H NMR or by observing the disappearance of the C=O stretch of the NCA by IR spectroscopy.

-

Work-up: Once the reaction is complete, cool the solution to room temperature. Filter the solution to remove any insoluble byproducts. Concentrate the filtrate under reduced pressure at a bath temperature below 40°C to obtain a crude solid or oil.

-

Purification: Dissolve the crude product in a minimal amount of anhydrous THF or ethyl acetate and precipitate by adding the solution dropwise to a large volume of stirred, cold anhydrous hexanes.

-

Isolation and Storage: Collect the white crystalline product by vacuum filtration, wash with cold hexanes, and dry under high vacuum. Store the purified Valine NCA at -20°C under a nitrogen atmosphere.

Ring-Opening Polymerization of Val-NCA

This protocol describes a primary amine-initiated polymerization aiming for a controlled synthesis of poly(L-valine).

Materials and Reagents:

| Reagent | Description |

| L-Valine NCA | Purified as described above |

| n-Hexylamine | Initiator |

| Anhydrous N,N-Dimethylformamide (DMF) | Solvent |

| Anhydrous Diethyl Ether | Precipitation solvent |

Procedure:

-

Preparation: In a glovebox or under a stringent inert atmosphere, dissolve the desired amount of L-Valine NCA in anhydrous DMF to a concentration of approximately 5-10% (w/v).

-

Initiator Solution: Prepare a stock solution of the n-hexylamine initiator in anhydrous DMF. The concentration should be calculated to achieve the desired monomer-to-initiator (M/I) ratio. For example, for a target degree of polymerization of 50, an M/I ratio of 50:1 should be used.

-

Initiation: Add the calculated volume of the initiator stock solution to the stirred Valine NCA solution.

-

Polymerization: Allow the reaction to proceed at room temperature for 24-72 hours. The solution may become cloudy or a precipitate may form as the poly(L-valine) grows and its solubility decreases.

-

Termination and Precipitation: Quench the polymerization by adding the reaction mixture dropwise into a large volume of vigorously stirred anhydrous diethyl ether.

-

Isolation: Collect the white precipitate by centrifugation or filtration, wash several times with diethyl ether, and dry under high vacuum.

Characterization of Poly(L-valine)

Thorough characterization is essential to confirm the successful synthesis and determine the properties of the poly(L-valine).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the structure of the polymer. Due to the poor solubility of poly(L-valine), deuterated trifluoroacetic acid (TFA-d) is often used as the NMR solvent.

-

¹H NMR (in TFA-d):

-

~4.5-4.8 ppm: Broad signal corresponding to the α-proton of the valine residue in the polymer backbone.

-

~2.4-2.7 ppm: Broad signal for the β-proton.

-

~1.1-1.4 ppm: Broad, strong signal for the two γ-methyl groups of the isopropyl side chain.

-

~8.0-8.5 ppm: Broad signal for the amide N-H proton.

-

-

¹³C NMR (in TFA-d):

-

~173-176 ppm: Carbonyl carbon (C=O).

-

~58-61 ppm: α-carbon.

-

~30-33 ppm: β-carbon.

-

~18-20 ppm: γ-carbons (methyl groups).

-

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight and polydispersity index (PDI) of the polymer. The analysis of poly(L-valine) by GPC is challenging due to its insolubility in common GPC eluents like THF or DMF.

-

Eluent: A common mobile phase for poly(L-valine) is DMF containing a salt such as 0.1 M LiBr to suppress aggregation. In some cases, more aggressive solvents like HFIP may be necessary.

-

Columns: Polystyrene-divinylbenzene (PS-DVB) columns are typically used.

-

Calibration: The system is calibrated using polystyrene or polymethyl methacrylate (PMMA) standards. It is important to note that the resulting molecular weights are relative to these standards and may not be absolute.

A successful controlled polymerization should yield a monomodal GPC trace with a low PDI (typically < 1.3).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the secondary structure of polypeptides in solution. Poly(L-valine) is known to adopt a β-sheet conformation.[9][10]

-

Signature Spectrum: A β-sheet structure in a CD spectrum is characterized by a negative minimum around 216-218 nm and a positive maximum around 195-198 nm.[12][13] Analysis of the CD spectrum can provide an estimation of the percentage of β-sheet content in the polymer.

Conclusion and Future Outlook

The polymerization of Valine N-carboxyanhydride, a field with roots extending back over a century, continues to be an area of active research. While the fundamental principles laid down by pioneers like Leuchs remain relevant, modern advancements in controlled polymerization techniques have opened new avenues for the synthesis of well-defined polyvaline and its copolymers. The inherent challenges posed by the bulky, hydrophobic nature of the valine side chain, particularly concerning solubility, have spurred innovative solutions, such as the use of specialized solvent systems and the design of block copolymers. For researchers in drug development and biomaterials, a thorough understanding of the history, mechanisms, and practical experimental considerations detailed in this guide is paramount. As the demand for sophisticated polypeptide-based materials grows, the ability to predictably and reliably synthesize polymers like polyvaline will be increasingly crucial for the development of next-generation therapeutics and functional biomaterials.

References

- Sinaga, A., Hatton, T. A., & Tam, K. C. (2007). Poly(acrylic acid)-block-poly(L-valine): evaluation of beta-sheet formation and its stability using circular dichroism technique. Biomacromolecules, 8(9), 2801–2808.

- Sinaga, A., Hatton, T. A., & Tam, K. C. (2007). Poly(acrylic acid)-block-poly(L-valine): Evaluation of β-sheet formation and its stability using circular dichroism technique. ScholarBank@NUS.

- Cheng, J., & Deming, T. J. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. Cheng Research Group - University of Illinois.

- Hadjichristidis, N., Iatrou, H., Pitsikalis, M., & Sakellariou, G. (2009). Synthesis of Well-Defined Polypeptide-Based Materials via the Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Chemical Reviews, 109(11), 5528-5578.

- Gu, Y., et al. (2015). Fast and living ring-opening polymerization of α-amino acid N-carboxyanhydrides triggered by an "alliance" of primary and secondary amines at room temperature. Biomacromolecules, 16(4), 1352–1357.

- Song, Z., et al. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. Accounts of Chemical Research, 56(13), 1646-1658.

- Creative Biostructure. (n.d.). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy.

- Bawden, J. (2025, June 13). The History of Peptides.

- Kricheldorf, H. R. (2017). Effect of N-alkylation in N-carboxyanhydride (NCA)

- Wang, S., & Lu, H. (2023). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carboxyanhydride. ACS Macro Letters, 12(4), 555-561.

- Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000052 - L-Valine.

- Lu, H., & Wang, J. (n.d.).

- Miles, A. J., & Wallace, B. A. (2006). The use of circular dichroism spectroscopy to study protein folding, form and function. African Journal of Biochemistry Research, 1(6), 163-167.

- BioLife Science. (2025, October 2).

- European Patent Office. (n.d.). Method for purifying branched chain amino acids - EP 0861826 A1.

- Sun, J., & Chen, X. (2017). Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions. PMC.

- Do, L. H., et al. (2022). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. Green Chemistry.

- Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668-3672.

- ChemicalBook. (n.d.). L-Valine(72-18-4) 13C NMR spectrum.

- Nishizawa, Y., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega, 7(43), 38783–38788.

- Isochem. (2022).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- Deming, T. J. (1999). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Macromolecules, 32(10), 3257-3263.

- ResearchGate. (n.d.). ¹H NMR spectra of L-valine CH₃-groups (D, E).

- Ling, J., & Shen, Z. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry, 9, 658997.

- Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.

- ResearchGate. (n.d.). Measurement and Correlation of Solubility of L-Valine in Water plus (Ethanol, N,N-Dimethylformamide, Acetone, Isopropyl Alcohol)

- ResolveMass Laboratories Inc. (2025, June 23).

- Sprangers, R., & Varga, K. (2015). Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies. Journal of Magnetic Resonance, 252, 10-19.

- ResearchGate. (n.d.). Ring-Opening Polymerization of Amino Acid N -Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d -Penicillamine N -Carboxyanhydride.

- Park, K. (n.d.). SOLUBILITY OF POLYMERS.

- ResearchGate. (n.d.).

- ChemicalBook. (n.d.). L-Valine(72-18-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). DL-Valine(516-06-3) 1H NMR spectrum.

- SpectraBase. (n.d.). L-Valine.

- Ling, J., & Shen, Z. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. PMC.

- Agilent. (n.d.). Organic GPC/SEC columns.

- Polymer Char. (2026, February 17). Chemical Composition Analysis of Polyolefins by Multiple Detection GPC-IR5.

- Agilent. (n.d.).

- Agilent. (n.d.). Organic GPC/SEC columns.

Sources

- 1. photophysics.com [photophysics.com]

- 2. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US20020082431A1 - Process for the preparation of N-carboxyanhydrides - Google Patents [patents.google.com]

- 6. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 9. Poly(acrylic acid)-block-poly(L-valine): evaluation of beta-sheet formation and its stability using circular dichroism technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DSpace [scholarbank.nus.edu.sg]

- 11. Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. researchgate.net [researchgate.net]

Application Note: Protocol for Ring-Opening Polymerization (ROP) of Valine NCA

Part 1: Executive Summary & Scientific Rationale

The "Beta-Sheet" Challenge

Poly(L-Valine) represents a unique challenge in polypeptide synthesis. Unlike Poly(L-Glutamate) or Poly(L-Lysine), which possess solubilizing side chains, the isopropyl group of Valine drives strong hydrophobic collapse. More critically, Poly(L-Valine) forms exceptionally stable

The Causality of Failure: In standard solvents (DMF, DCM), homopolymers of Valine will precipitate from solution once the degree of polymerization (DP) exceeds 10–15 residues. This precipitation traps the active chain ends, leading to:

-

Incomplete Conversion: Monomer remains unreacted.

-

Broad Dispersity (Đ): Propagation rates become diffusion-controlled.

-

Dead Chains: Termination by impurities trapped in the aggregate.

The Solution: This protocol utilizes the Fuchs-Farthing method (Triphosgene) for monomer synthesis, followed by a Primary Amine-Initiated ROP . To address the solubility issue, this guide prioritizes the maintenance of "Living" conditions and recommends specific solvent handling to maximize chain length before precipitation occurs.

Part 2: Visual Workflows (Graphviz)

Figure 1: The "Zero-Water" Synthesis Workflow

Caption: Step-by-step workflow from amino acid precursor to purified polymer, emphasizing critical purification checkpoints.

Figure 2: Nucleophilic Ring-Opening Mechanism (NAM)

Caption: The Normal Amine Mechanism (NAM). Note that water (impurity) acts as a terminator by forming a non-reactive carboxylic acid end.

Part 3: Detailed Protocol

Phase 1: Synthesis of L-Valine NCA

Safety Alert: Triphosgene generates Phosgene gas in situ.[1] All operations must be performed in a well-ventilated fume hood.

Materials

-

L-Valine: >99% purity, finely ground.

-

Triphosgene: Bis(trichloromethyl) carbonate.[2]

-

Solvent: Anhydrous THF (Tetrahydrofuran), dried over molecular sieves.

-

Inert Gas: Nitrogen or Argon.

Procedure

-

Suspension: In a flame-dried Schlenk flask equipped with a reflux condenser, suspend L-Valine (5.0 g, 42.7 mmol) in anhydrous THF (100 mL).

-

Addition: Add Triphosgene (4.2 g, 14.1 mmol, 0.33 eq) directly to the suspension.

-